REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:19])[CH:7]=[CH:8][C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([CH:16]=[O:17])=[C:11]([CH3:18])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl.[Pd]>[C:1]([O:5][C:6](=[O:19])[CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([CH:16]=[O:17])=[C:11]([CH3:18])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The catalyst was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CCC1=CC(=C(C(=C1)C)C=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |